2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Overview
Description
2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol is a chemical compound that belongs to the class of imidazo[1,2-b]pyrazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclobutyl group attached to an imidazo[1,2-b]pyrazole ring, which is further connected to an ethan-1-ol moiety.
Preparation Methods
The synthesis of 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and substitution reactions .
Chemical Reactions Analysis
2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo[1,2-b]pyrazole ring can be reduced under specific conditions to yield different hydrogenated derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Research has shown potential therapeutic effects in treating certain diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The imidazo[1,2-b]pyrazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s biological effects. The cyclobutyl group and ethan-1-ol moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and stability .
Comparison with Similar Compounds
2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol can be compared with other imidazo[1,2-b]pyrazole derivatives, such as:
2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol: Similar structure but with a cyclopropyl group instead of a cyclobutyl group, which may affect its biological activity and stability.
2-(6-phenyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol: Contains a phenyl group, leading to different chemical and biological properties.
2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol: The presence of a methyl group can influence the compound’s reactivity and interactions with molecular targets.
Properties
IUPAC Name |
2-(6-cyclobutylimidazo[1,2-b]pyrazol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-7-6-13-4-5-14-11(13)8-10(12-14)9-2-1-3-9/h4-5,8-9,15H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTLNBRTVRVVMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN3C=CN(C3=C2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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